1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
Description
Chemical Identity and Classification
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C₇H₄BrF₃O . Its IUPAC name reflects its substitution pattern: a bromine atom at position 1, a difluoromethoxy group (-OCF₂H) at position 4, and a fluorine atom at position 2 on the benzene ring. Key identifiers include:
- CAS Registry Number : 1242258-38-3
- SMILES Notation : FC(F)OC1=CC(F)=C(Br)C=C1
- InChI Key : QWUYTYZPBMAYKP-UHFFFAOYSA-N
The compound’s structure combines three distinct functional groups:
- Bromo substituent : Enhances electrophilic substitution reactivity.
- Difluoromethoxy group : Imparts metabolic stability and lipophilicity, common in medicinal chemistry .
- Fluorine atom : Modulates electronic properties and steric effects .
Its molecular weight is 241.01 g/mol, and it typically exists as a liquid at room temperature with a density of 1.679 g/mL .
Historical Context and Development
The synthesis of this compound emerged alongside advancements in organofluorine chemistry during the early 21st century. Early routes involved nucleophilic aromatic substitution (SNAr) reactions, such as the treatment of 2-bromo-5-fluorophenol with sodium chlorodifluoroacetate in the presence of cesium carbonate and DMF at elevated temperatures (100°C, 15 hours) . This method achieved yields up to 58% .
Key milestones include:
- Patent filings : WO2011/73845 (2011) documented its use as an intermediate in pharmaceutical synthesis .
- Catalytic innovations : Microwave-assisted Suzuki-Miyaura cross-coupling reactions improved efficiency in later-stage functionalization .
The compound’s development aligns with the broader adoption of fluorinated building blocks in drug discovery, driven by their ability to enhance bioavailability and binding affinity .
Significance in Organofluorine Chemistry
The difluoromethoxy group (-OCF₂H) in this compound exemplifies strategic fluorination, a cornerstone of modern medicinal chemistry. Its electronic and steric properties arise from:
- Inductive effects : The electronegative fluorine atoms withdraw electron density, stabilizing adjacent bonds .
- Resonance contributions : Limited conjugation due to the ether oxygen’s lone pairs .
Applications include:
- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors and anti-inflammatory agents .
- Agrochemicals : Enhances the durability of herbicides by resisting oxidative degradation .
- Material science : Incorporated into liquid crystals and polymers for improved thermal stability .
Studies using ¹⁹F NMR have quantified the substituent’s Hammett constants (σₐ = 0.38, σₚ = 0.12), confirming its moderate electron-withdrawing character .
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUYTYZPBMAYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242258-38-3 | |
| Record name | 1-bromo-4-(difluoromethoxy)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Bromination of 4-(Difluoromethoxy)-2-fluorobenzene
The most common synthetic route to this compound involves the bromination of 4-(difluoromethoxy)-2-fluorobenzene. This method utilizes electrophilic aromatic substitution to introduce the bromine atom into the aromatic ring.
- Reagents and Catalysts: Bromine (Br2) or N-bromosuccinimide (NBS) serve as brominating agents.
- Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl3) catalyze the reaction.
- Solvents: Inert solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) are used to dissolve reactants and control reaction conditions.
- Conditions: The reaction is typically conducted at low temperatures to moderate the bromination rate and improve selectivity.
- Mechanism: Electrophilic bromination occurs preferentially at the position para to the difluoromethoxy substituent, facilitated by the directing effects of the substituents on the aromatic ring.
This method yields the target compound with high regioselectivity and is adaptable for both laboratory and industrial scales. Industrial processes often employ continuous flow reactors to enhance reproducibility and yield, using optimized catalysts and reaction parameters for efficiency.
Industrial Production Considerations
Industrial synthesis emphasizes:
- Continuous flow reactors: For precise control over reaction time, temperature, and mixing, improving yield and purity.
- Catalyst optimization: Use of advanced catalysts to reduce side reactions and increase selectivity.
- Scalability: Reaction parameters are adjusted for large-scale production without compromising product quality.
- Safety: Handling of bromine and other reagents in closed systems to minimize exposure and environmental impact.
Summary Table of Preparation Methods
| Method | Reagents/Catalysts | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Electrophilic aromatic bromination | Br2 or NBS; Fe or AlCl3 catalyst | Dichloromethane, Chloroform | Low temperature (0–25°C) | High regioselectivity; suitable for scale-up |
| Radical benzylic bromination (related compound) | NBS; benzoyl peroxide initiator | Carbon tetrachloride, Chloroform | Elevated temperature (~70°C) | Produces bromomethyl derivative, not target compound |
| Protected intermediate bromination | Brominating agents with protecting groups | Varies | Controlled temperature | Used in multi-step syntheses to avoid side reactions |
| Industrial continuous flow bromination | Optimized catalysts, Br2 or NBS | Inert solvents | Controlled flow, temperature, and pressure | Enhanced yield and reproducibility for large scale |
Research Findings on Reaction Parameters and Selectivity
- Temperature control is critical to avoid polybromination and side reactions.
- Catalyst choice affects reaction rate and selectivity; iron and aluminum chloride are effective Lewis acids for electrophilic bromination.
- Solvent polarity influences reaction kinetics; nonpolar, inert solvents like dichloromethane provide optimal environments.
- Substituent effects: The difluoromethoxy group is strongly electron-withdrawing, directing bromination to specific positions on the aromatic ring and moderating reactivity.
- Continuous flow technology in industrial settings allows precise control over these parameters, improving safety and yield.
Analytical Techniques for Monitoring Synthesis
- Thin-layer chromatography (TLC): To monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm substitution patterns and purity.
- Gas Chromatography-Mass Spectrometry (GC-MS): For product identification and purity assessment.
- High-Performance Liquid Chromatography (HPLC): To quantify yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of fluorobenzene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene serves as a crucial building block in the synthesis of complex organic molecules. Its bromine and difluoromethoxy groups facilitate various chemical reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. The compound is often utilized in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Synthetic Routes
The synthesis of this compound typically involves bromination processes using reagents like bromine or N-bromosuccinimide (NBS), often in the presence of catalysts such as iron or aluminum chloride. The reaction conditions are usually controlled to optimize yield and purity.
Biological Applications
Enzyme Inhibition Studies
In biological research, this compound is employed to study enzyme inhibition and receptor binding. The unique electronic properties imparted by its fluorinated groups enhance its binding affinity to biological targets, making it useful in drug discovery and development.
Potential Medicinal Uses
This compound is being investigated for its potential as a precursor in synthesizing biologically active compounds, including anti-cancer and anti-inflammatory agents. Its structural characteristics allow it to interact effectively with various biological molecules, which may lead to the development of new therapeutic agents.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties such as high thermal stability and resistance to degradation. This makes it suitable for applications in materials science and nanotechnology .
Case Studies
Several case studies highlight the applications of this compound:
- Pharmaceutical Development : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer pathways, suggesting its utility in developing targeted therapies.
- Material Science Innovations : Studies have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, leading to advancements in material design for high-performance applications.
- Agrochemical Formulations : The compound has been explored as an intermediate in synthesizing agrochemicals that exhibit improved efficacy against pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the difluoromethoxy and fluorine substituents can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
(a) 1-Bromo-2-(difluoromethoxy)benzene
- Structural Difference : Difluoromethoxy group at position 2 instead of position 3.
- Reactivity : Despite steric differences, both para- and ortho-substituted isomers show comparable efficiency in Pd-catalyzed arylations. For example, coupling with benzothiophene yields 77% (para) vs. 79–93% (ortho) .
(b) 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)
- Structural Difference : Trifluoromethoxy (-OCF₃) replaces difluoromethoxy (-OCF₂H).
- Impact : The stronger electron-withdrawing nature of -OCF₃ reduces nucleophilic aromatic substitution (NAS) rates but increases resistance to oxidative degradation .
- Applications : Preferred in agrochemicals where enhanced stability under harsh conditions is critical .
Substituent Type and Physical Properties
(a) 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS: 749932-17-0)
- Structural Difference : Difluoromethyl (-CF₂H) replaces difluoromethoxy (-OCF₂H).
- Properties : The absence of oxygen reduces polarity, lowering boiling point (~180°C vs. ~210°C for the target compound) and aqueous solubility .
- Reactivity : -CF₂H is less sterically hindered, facilitating faster NAS but limiting use in Pd-catalyzed reactions due to poor leaving-group ability .
(b) 1-Bromo-4-(bromomethyl)-2-fluorobenzene (CAS: 127425-73-4)
Halogen Substitution Effects
(a) 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Steric vs. Electronic Effects : Ortho-substituted difluoromethoxy bromobenzenes (e.g., 1-bromo-2-(difluoromethoxy)benzene) exhibit similar reactivity to para-substituted analogs in Pd-catalyzed reactions, suggesting steric hindrance is mitigated by the flexibility of the difluoromethoxy group .
- Metabolic Stability : Difluoromethoxy groups in the target compound enhance metabolic stability by resisting cytochrome P450 oxidation, a critical feature in drug design .
- Cost-Effectiveness : Brominated derivatives are preferred over chlorinated ones in cross-couplings due to superior leaving-group ability, despite higher material costs .
Biological Activity
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical development. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
Molecular Formula : C7H4BrF3O
Molecular Weight : 239.01 g/mol
Chemical Structure : The compound features a benzene ring substituted with a bromine atom, two fluorine atoms, and a difluoromethoxy group, which contributes to its unique chemical properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail its effects in different biological contexts.
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance:
- Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest that this compound can inhibit AChE, potentially enhancing cholinergic signaling relevant for treating neurodegenerative diseases such as Alzheimer's disease .
- CTP Synthetase Inhibition : The compound has shown inhibitory effects on CTP synthetase, an enzyme crucial for nucleotide synthesis, with reported IC50 values indicating significant potency.
2. Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Induction of Apoptosis : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis compared to control groups .
- Mechanistic Insights : The compound's ability to induce apoptosis may be linked to its interaction with key signaling pathways involved in cell survival and proliferation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | Similar halogenation pattern | Different substitution pattern may affect biological activity |
| 1-Bromo-4-fluorobenzene | Lacks the difluoromethoxy group | May exhibit distinct pharmacological properties |
Alzheimer's Disease
In vitro studies have shown that this compound enhances cognitive function by inhibiting cholinesterase enzymes. This leads to increased levels of acetylcholine in neuronal synapses, which is critical for memory and learning processes.
Cancer Cell Lines
Research involving various cancer cell lines indicated that treatment with this compound resulted in significant cytotoxic effects. For example, studies reported a decrease in cell viability by over 50% in certain cancer types after exposure to specific concentrations of the compound .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with high purity?
Methodological Answer:
The compound is typically synthesized via halogenation and etherification steps. A plausible route involves:
Fluorination : Introduce the difluoromethoxy group using a nucleophilic substitution reaction between 4-bromo-2-fluorophenol and chlorodifluoromethane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Purification : Distillation under reduced pressure (boiling point ~96–98°C) or recrystallization from non-polar solvents to achieve ≥97% purity .
Key challenges include avoiding hydrolysis of the difluoromethoxy group; inert atmosphere (N₂) and anhydrous conditions are critical .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and absence of phenolic -OH.
- ¹⁹F NMR : Distinct signals for -OCF₂ (δ -40 to -50 ppm) and -F substituents (δ -100 to -120 ppm) .
- GC-MS : Confirm molecular ion peak at m/z 223 (C₇H₅BrF₂O) and fragmentation patterns .
- IR : Absence of -OH stretch (~3200 cm⁻¹) and presence of C-F stretches (1000–1300 cm⁻¹) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid inhalation with fume hoods or respirators (P210, P233) .
- Storage : Keep in airtight containers away from ignition sources (flash point 33°C). Store at 2–8°C in a flammable storage cabinet (UN1993, Packing Group III) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste (P303+P361+P353) .
Advanced: How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?
Methodological Answer:
- Catalyst System : Use Pd(dppf)Cl₂ or Ruphos precatalyst with Cs₂CO₃ as base in dioxane at 150°C .
- Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance reaction rates but may increase debromination; monitor via TLC.
- Competing Reactions : Suppress homocoupling by degassing solvents and maintaining a 1:1.2 aryl bromide:boronic ester ratio .
Advanced: How to address competing debromination during cross-coupling reactions?
Methodological Answer:
- Temperature Control : Limit reaction temperatures to <160°C to prevent C-Br bond cleavage (ΔHvap = 40.7 kJ/mol) .
- Additives : Add catalytic Bu₄NBr to stabilize the Pd(0) intermediate and reduce β-hydride elimination .
- Monitoring : Use ¹⁹F NMR to track fluorine retention and GC-MS to detect bromine loss byproducts .
Advanced: What strategies enable selective functionalization of the bromine versus fluorine substituents?
Methodological Answer:
- Electrophilic Substitution : Bromine is more reactive toward Pd-catalyzed coupling, while fluorine remains inert under Suzuki conditions .
- Directed Metalation : Use LDA or TMPLi to deprotonate positions ortho to -OCF₂O-, followed by quenching with electrophiles (e.g., I₂) .
- Protection/Deprotection : Temporarily protect -OCF₂O- with TMSCl to direct reactivity to the bromine site .
Advanced: How is this compound utilized in synthesizing kinase inhibitors (e.g., IKK2)?
Methodological Answer:
- Intermediate Role : Acts as a halogenated aromatic core in multi-step syntheses. Example pathway:
- Key Metrics : Monitor enantiomeric purity (HPLC with chiral columns) and bioactivity (IC₅₀) at each step .
Advanced: What are the environmental hazards associated with this compound, and how can they be mitigated?
Methodological Answer:
- Ecotoxicity : Classified as H400 (acute aquatic toxicity). Limit disposal via biodegradation; instead, incinerate in halogen-approved facilities .
- Leachability : Low water solubility (logP ~2.5) reduces groundwater risk, but adsorb spills with activated carbon .
- Regulatory Compliance : Follow OECD 301F guidelines for biodegradability testing and EPA TSCA reporting .
Advanced: How to resolve contradictions in reported reactivity of halogenated analogs?
Methodological Answer:
- Comparative Studies : Benchmark reaction rates against 1-bromo-4-chloro-2-fluorobenzene (ΔG‡ differences via DFT calculations).
- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace mechanistic pathways (e.g., radical vs. ionic mechanisms) .
- Meta-Analysis : Cross-reference kinetic data from analogous compounds (e.g., 1-bromo-2,6-difluorobenzene) to identify substituent effects .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- HPLC-DAD/ELSD : Use C18 columns (ACN/H₂O gradient) to separate brominated byproducts (e.g., di-bromo derivatives) .
- LOQ Optimization : Achieve limits of quantification <0.1% via pre-concentration with SPE cartridges .
- Validation : Confirm method robustness per ICH Q2(R1) guidelines, including precision (RSD <2%) and recovery (95–105%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
